1,1-Dioxo-3-2,3-dihydrothienyl benzoate
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Overview
Description
1,1-Dioxo-3-2,3-dihydrothienyl benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are characterized by the presence of a benzoate group, which is a derivative of benzoic acid. The compound is notable for its unique structure, which includes a thienyl group fused with a benzoate moiety. This structural arrangement imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-3-2,3-dihydrothienyl benzoate typically involves the reaction of a thienyl derivative with a benzoic acid derivative under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-3-2,3-dihydrothienyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thioethers.
Scientific Research Applications
1,1-Dioxo-3-2,3-dihydrothienyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism by which 1,1-Dioxo-3-2,3-dihydrothienyl benzoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
1,1-Dioxo-3-2,3-dihydrothienyl benzoate can be compared with other similar compounds such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate: Used in the synthesis of complex organic molecules.
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the unique aspects of this compound.
Properties
Molecular Formula |
C11H10O4S |
---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) benzoate |
InChI |
InChI=1S/C11H10O4S/c12-11(9-4-2-1-3-5-9)15-10-6-7-16(13,14)8-10/h1-7,10H,8H2 |
InChI Key |
UKNMGQQSCIOHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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